3-[2-(Difluoromethoxy)phenyl]-3-oxopropanenitrile
Description
Contextualizing the Compound within Beta-Keto Nitrile Chemistry
3-[2-(Difluoromethoxy)phenyl]-3-oxopropanenitrile belongs to the β-ketonitrile class of organic compounds. These molecules are characterized by a ketone functional group and a nitrile group separated by a single carbon atom (the α-carbon). This arrangement imparts a unique reactivity, making them highly versatile intermediates in organic synthesis. thieme-connect.comnih.gov
The acidity of the α-carbon protons and the electrophilic nature of the carbonyl carbon and nitrile carbon allow β-ketonitriles to participate in a wide array of chemical transformations. They are extensively used as precursors for the synthesis of a diverse range of compounds, particularly heterocyclic structures like pyrimidines, pyridines, and pyrazoles, which form the core of many biologically active molecules. rsc.org Research has demonstrated their utility in multicomponent reactions, such as the Biginelli reaction, to create complex molecules like 5-cyanodihydropyrimidinones in a single step. ias.ac.in
The significance of β-ketonitriles in medicinal chemistry is well-documented. They serve as key starting materials for the development of various therapeutic agents, including anti-inflammatory, anti-cancer, and antiparasitic drugs. rsc.orgutsa.edu The evolution of synthetic methods to produce β-ketonitriles has progressed from early techniques using harsh bases like sodium amide to more efficient and environmentally friendly protocols, reflecting their sustained importance in pharmaceutical research and development. nih.gov
| Property of β-Keto Nitriles | Significance in Synthesis |
| Acidic α-protons | Allows for easy formation of nucleophilic enolates for alkylation and acylation reactions. |
| Dual Functional Groups | The ketone and nitrile can react independently or concertedly to form diverse carbocyclic and heterocyclic systems. |
| Versatile Intermediates | Serve as building blocks for pharmaceuticals, agrochemicals, and other fine chemicals. rsc.org |
Significance of the Difluoromethoxy Moiety in Organic Synthesis
The presence of the difluoromethoxy group (-OCF₂H) on the phenyl ring is a critical feature of this compound. The incorporation of fluorine-containing groups is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.gov The difluoromethoxy group, in particular, offers a unique combination of properties that can profoundly influence a molecule's behavior.
One of the primary roles of the difluoromethoxy group is to serve as a bioisostere for other functional groups, such as hydroxyl (-OH), thiol (-SH), or even methoxy (B1213986) (-OCH₃) groups. researchgate.netacs.org A bioisostere is a substituent that can replace another group without significantly altering the molecule's shape, yet can improve its biological properties. The -OCF₂H group is considered a "lipophilic hydrogen bond donor," meaning it can increase a molecule's fat-solubility (lipophilicity) while retaining the ability to form hydrogen bonds, which are crucial for binding to biological targets like enzymes and receptors. acs.orgh1.co
Furthermore, the strong carbon-fluorine bonds in the difluoromethoxy group enhance metabolic stability. researchgate.net This means that drug molecules containing this moiety are often more resistant to being broken down by metabolic processes in the body, potentially leading to a longer duration of action. The group's electronic properties also alter the reactivity and characteristics of the aromatic ring to which it is attached, which can be fine-tuned by chemists to optimize drug-receptor interactions. nih.gov
| Feature of Difluoromethoxy Group | Impact in Medicinal Chemistry |
| Bioisosterism | Can replace -OH or -SH groups to improve pharmacokinetic properties while maintaining biological activity. semanticscholar.orgprinceton.edu |
| Increased Lipophilicity | Enhances the ability of a drug to cross cell membranes. h1.co |
| Metabolic Stability | C-F bonds resist enzymatic degradation, potentially increasing the drug's half-life. researchgate.net |
| Hydrogen Bond Donor | Can participate in key binding interactions with biological targets. acs.org |
Historical Development and Evolution of Research Trajectories for the Compound
While specific historical literature detailing the first synthesis and subsequent research evolution of this compound is not extensively documented, its development can be understood by tracing the parallel advancements in its core chemical components. The research trajectory for this compound is an amalgamation of the long history of β-ketonitrile synthesis and the more recent, yet rapid, development of fluorination techniques in organic chemistry.
The foundational chemistry of β-ketonitriles, such as the parent compound benzoylacetonitrile, has been established for over a century. Early syntheses typically involved the condensation of an ester (like ethyl benzoate) with acetonitrile (B52724) using a strong base. chemicalbook.com These methods laid the groundwork for creating the core keto-nitrile structure.
The introduction of the difluoromethoxy group onto aromatic rings is a more modern development, driven by the demands of the pharmaceutical and agrochemical industries. The synthesis of precursors like 2-(difluoromethoxy)phenylacetonitrile (B1301631) nih.gov or 4-difluoromethoxy-3-hydroxybenzaldehyde (B128312) jocpr.com involves specialized reagents that can generate difluorocarbene or other reactive difluoromethyl species. nih.gov The drug Roflumilast, used for treating COPD, is a prominent example of a therapeutic agent containing a difluoromethoxy group, highlighting the industrial importance of this moiety. jocpr.com
The research trajectory for this compound likely follows the convergence of these two fields. Its synthesis would logically involve the acylation of acetonitrile with a derivative of 2-(difluoromethoxy)benzoic acid. The evolution of this research is tied to the ongoing quest for novel bioactive molecules, where this compound would be investigated as an intermediate for creating more complex structures with potentially enhanced pharmacological properties, leveraging the combined reactivity of the β-ketonitrile scaffold and the beneficial effects of the difluoromethoxy group.
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(difluoromethoxy)phenyl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-9-4-2-1-3-7(9)8(14)5-6-13/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOQAQXIQNZMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Difluoromethoxy Phenyl 3 Oxopropanenitrile and Its Precursors
Strategies for Beta-Keto Nitrile Scaffold Construction
The β-keto nitrile moiety (R-CO-CH₂-CN) is a versatile intermediate in organic synthesis. nih.gov Its preparation is typically achieved through the acylation of a nitrile anion.
Condensation Reactions with Nitrile and Carbonyl Precursors
The most common method for constructing β-keto nitriles is the condensation reaction between a nitrile containing an α-hydrogen and a carboxylic ester, a process analogous to the Claisen condensation. nih.govgoogle.com This reaction is facilitated by a strong base, which deprotonates the α-carbon of the nitrile to generate a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of an alkoxide ion from the tetrahedral intermediate yields the β-ketonitrile. nih.gov
The choice of base and solvent is critical for the success of the reaction, with common bases including sodium amide, sodium ethoxide, and potassium tert-butoxide. nih.gov The product β-ketonitrile is more acidic than the starting nitrile, necessitating the use of at least two equivalents of the base to drive the reaction to completion. nih.gov
Table 1: Comparison of Reaction Conditions for Beta-Keto Nitrile Synthesis via Condensation
| Ester Precursor | Nitrile Precursor | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Various Esters | Various Nitriles | Potassium tert-butoxide | Tetrahydrofuran | 30-72% |
| Lactones/Esters | Acetonitrile (B52724) | Potassium tert-butoxide | Ethereal Solvents | Moderate to Good |
| Unactivated Esters | Various Nitriles | Potassium tert-amyloxide | Not Specified | High |
This table presents a summary of findings from different studies to illustrate the range of conditions and outcomes. nih.govgoogle.comutsa.edu
Alkylation Approaches Involving Carboxylic Acid Esters and Nitriles
Alkylation strategies, more precisely described as acylations in this context, provide another route to the β-keto nitrile scaffold. This approach also relies on the generation of a nitrile-stabilized carbanion. The process involves the deprotonation of the α-carbon of a nitrile using a strong base, such as sodium hydride or lithium amide derivatives. youtube.com The resulting nucleophilic enolate is then treated with a suitable acylating agent derived from a carboxylic acid, such as an ester or an acid chloride. organicreactions.orgresearchgate.net
This method is effective for a wide range of substrates, including sterically hindered nitriles and both enolizable and non-enolizable esters. researchgate.net The reaction of metal salts (enolates) of these active methylene (B1212753) compounds with acylating agents leads exclusively to C-acylation products, forming the desired carbon-carbon bond of the β-keto nitrile framework. organicreactions.org
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
The application of microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of β-keto nitriles. utsa.eduniscpr.res.in Microwave heating provides rapid and uniform energy transfer to the reaction mixture, often leading to significantly reduced reaction times, improved yields, and fewer side products compared to conventional heating methods. niscpr.res.in
In the context of β-keto nitrile synthesis, microwave-assisted protocols have been successfully employed for the condensation of esters with nitriles. For example, various β-ketonitriles have been synthesized in a microwave reactor with reaction times as short as ten minutes. utsa.edu This enhanced efficiency makes microwave-assisted synthesis an attractive and environmentally friendly alternative for the preparation of these valuable intermediates. niscpr.res.inrsc.org
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Reaction Type | Method | Reaction Time | Yield |
|---|---|---|---|
| Aldehyde to Nitrile Conversion | Microwave | Minutes | Good |
| Knoevenagel Condensation | Microwave | 1 minute | 85-98% |
| Ester/Nitrile Condensation | Microwave | 10 minutes | 30-72% |
| Ester/Nitrile Condensation | Conventional | Hours to Days | Variable |
This table illustrates the significant reduction in reaction time achieved with microwave-assisted protocols for related nitrile syntheses. utsa.edueurjchem.comresearchgate.net
Advanced Methods for Introducing the Difluoromethoxy Group onto Aromatic Systems
The difluoromethoxy (OCF₂H) group is a key functional moiety found in many pharmaceuticals and agrochemicals, valued for its ability to modulate properties like metabolic stability and lipophilicity. nih.govorgsyn.org Its introduction onto an aromatic ring, typically starting from a phenol (B47542), is a critical step in synthesizing the precursor for 3-[2-(difluoromethoxy)phenyl]-3-oxopropanenitrile.
Difluorocarbene-Mediated Difluoromethoxylation of Phenols
A primary method for the synthesis of aryl difluoromethyl ethers is the reaction of phenols with difluorocarbene (:CF₂). nih.govacs.org Difluorocarbene is a transient, electrophilic species that readily reacts with nucleophiles. orgsyn.org The mechanism involves the deprotonation of the starting phenol with a base to form a more nucleophilic phenolate (B1203915) anion. This anion then traps the in-situ generated difluorocarbene. A final protonation step yields the desired aryl difluoromethyl ether. orgsyn.org This reaction is noted for its efficiency and applicability to a wide range of substituted phenols. acs.org
Identification and Utilization of Difluorocarbene Precursors (e.g., Sodium Chlorodifluoroacetate, Fluoroform)
The practical application of difluorocarbene chemistry hinges on the availability of safe and efficient carbene precursors. cas.cnthieme-connect.com
Sodium Chlorodifluoroacetate (ClCF₂COONa) is a widely used difluorocarbene source. cas.cnthieme-connect.com It is a commercially available, bench-stable, and relatively non-toxic crystalline solid. orgsyn.orgacs.org Upon heating, it undergoes thermal decarboxylation to generate difluorocarbene and carbon dioxide, along with sodium chloride. orgsyn.orgnih.gov This method avoids the handling of hazardous or gaseous reagents and is suitable for large-scale synthesis, though it often requires high temperatures. orgsyn.orgthieme-connect.com
Fluoroform (CHF₃) , also known as HFC-23, is an inexpensive, non-toxic, and non-ozone-depleting gas that serves as an excellent difluorocarbene precursor. nih.govacs.org The generation of difluorocarbene from fluoroform involves its deprotonation by a strong base (like potassium hydroxide) to form the trifluoromethyl anion (CF₃⁻). This anion is unstable and undergoes α-elimination of a fluoride (B91410) ion to furnish difluorocarbene. acs.orgdatapdf.com These reactions are often performed in two-phase systems (e.g., water/dioxane) at moderate temperatures and atmospheric pressure, offering a competitive and clean method for preparing difluoromethoxyarenes. nih.govacs.org
Table 3: Common Precursors for Difluorocarbene Generation
| Precursor | Chemical Formula | Typical Conditions | Advantages |
|---|---|---|---|
| Sodium Chlorodifluoroacetate | ClCF₂COONa | Thermal decarboxylation (e.g., 95°C) in the presence of a base. orgsyn.orgacs.org | Stable solid, commercially available, relatively low toxicity. orgsyn.org |
| Fluoroform | CHF₃ | Strong base (e.g., KOH) in a two-phase system (e.g., water/dioxane) at moderate temperatures. nih.govacs.org | Inexpensive gas, non-toxic, environmentally benign. nih.govacs.org |
Chemical Reactivity and Transformations of 3 2 Difluoromethoxy Phenyl 3 Oxopropanenitrile
Fundamental Reactivity of the Beta-Keto Nitrile Core
The core structure of 3-[2-(difluoromethoxy)phenyl]-3-oxopropanenitrile features a highly reactive methylene (B1212753) group situated between a carbonyl and a nitrile group. This positioning renders the methylene protons acidic and susceptible to deprotonation by a base, forming a stabilized carbanion. This carbanion is a potent nucleophile and can participate in a wide array of chemical reactions.
Nucleophilic Additions at the Nitrile Functionality
The nitrile group in β-keto nitriles is susceptible to nucleophilic attack. The presence of the adjacent carbonyl group enhances the electrophilicity of the nitrile carbon. Nucleophiles can add across the carbon-nitrogen triple bond, leading to the formation of various intermediates that can be further transformed. For instance, the reaction with hydrogen cyanide can lead to the formation of a cyanohydrin, a versatile intermediate in organic synthesis. The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the nitrile group.
Condensation Reactions Involving the Carbonyl Group
The carbonyl group of this compound can undergo condensation reactions with a variety of nucleophiles. A notable example is the Knoevenagel condensation, where the active methylene group of another molecule adds to the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated product. Three-component condensation reactions involving β-ketonitriles, aldehydes, and secondary amines have also been developed, leading to the formation of complex molecules through a cascade of reactions that can include Knoevenagel condensation and Michael addition.
Cyclization and Heterocycle Formation Pathways
The multifunctional nature of this compound makes it an ideal starting material for the synthesis of diverse heterocyclic systems. The presence of the keto, nitrile, and active methylene groups allows for a variety of cyclization strategies.
Synthesis of Fused Heterocyclic Systems (e.g., Thieno[2,3-b]thiophene (B1266192) Derivatives)
While direct synthesis of thieno[2,3-b]thiophene derivatives from this compound is not explicitly reported, analogous bis(3-oxopropanenitrile) compounds have been utilized for this purpose. The general strategy often involves reactions that build the thiophene (B33073) rings onto the β-keto nitrile backbone. For example, a common method for thiophene synthesis is the Gewald reaction, which involves the condensation of a carbonyl compound, a nitrile with an α-methylene group, and elemental sulfur in the presence of a base. It is plausible that this compound could be adapted to similar synthetic routes to access thieno[2,3-b]thiophene systems.
Formation of Bis-Heterocyclic Structures (e.g., Thiadiazoles, Thiazoles)
The synthesis of thiadiazole and thiazole (B1198619) derivatives from β-keto nitriles is a well-established area of heterocyclic chemistry.
Thiadiazoles: The formation of 1,3,4-thiadiazoles can be achieved through various synthetic routes. A common approach involves the reaction of a thiosemicarbazide (B42300) with a carboxylic acid derivative, which can be generated from the nitrile group of the starting material. Alternatively, α-haloketones, which can be derived from the β-keto nitrile, react with thiosemicarbazide to yield thiadiazine intermediates that can be subsequently oxidized to thiadiazoles.
Thiazoles: The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thioamide. The this compound can be a precursor to the required α-haloketone through halogenation of the active methylene group. Subsequent reaction with a thioamide would lead to the formation of the thiazole ring.
| Heterocycle | General Synthetic Precursor from β-Keto Nitrile | Key Reaction Type |
| Thiadiazole | α-Haloketone or Carboxylic Acid Derivative | Cyclocondensation |
| Thiazole | α-Haloketone | Hantzsch Synthesis |
Reactions Leading to Chromenes and Dihydrofurans
Chromenes: The synthesis of chromene derivatives often involves the reaction of a phenol (B47542) with a β-keto ester or a related compound. In the context of this compound, a plausible pathway could involve a Pechmann condensation-type reaction with a reactive phenol derivative. Alternatively, multicomponent reactions involving an aldehyde, malononitrile (B47326) (or a similar active methylene compound), and a phenol derivative are known to produce chromenes. The reactivity of the β-keto nitrile core makes it a suitable partner in such transformations. derpharmachemica.com
Dihydrofurans: The synthesis of dihydrofurans can be achieved through various cyclization strategies. One common method involves the reaction of an enolate, which can be readily generated from this compound, with an α,β-unsaturated carbonyl compound in a Michael addition, followed by intramolecular cyclization. Another approach is the tandem Knoevenagel-Michael cyclization.
| Heterocycle | Potential Synthetic Pathway |
| Chromene | Multicomponent reaction with a phenol and an aldehyde. derpharmachemica.com |
| Dihydrofuran | Michael addition of the enolate to an α,β-unsaturated system followed by cyclization. |
Annulation and Ring-Closing Reactions for Complex Scaffolds
The presence of a 1,3-dicarbonyl-like moiety (in the form of a β-ketonitrile) in this compound makes it an excellent precursor for various annulation and ring-closing reactions to construct heterocyclic scaffolds. While specific examples for this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of other β-ketonitriles, such as benzoylacetonitrile. These reactions typically involve the condensation of the β-ketonitrile with a binucleophilic reagent, leading to the formation of a new ring system.
One of the most common applications of β-ketonitriles is in the synthesis of five- and six-membered heterocycles. For instance, reaction with hydrazine (B178648) derivatives is a standard method for the preparation of 5-aminopyrazoles. Similarly, condensation with urea (B33335) or thiourea (B124793) can yield pyrimidine (B1678525) derivatives. The Hantzsch pyridine (B92270) synthesis, which involves the reaction of a β-ketoester (or in this case, a β-ketonitrile), an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt, can be employed to form substituted pyridines.
The following table summarizes potential annulation reactions of this compound based on the known reactivity of analogous β-ketonitriles.
| Reactant | Resulting Heterocycle | General Reaction Name |
|---|---|---|
| Hydrazine (or substituted hydrazines) | Pyrazole | Knorr Pyrazole Synthesis |
| Urea or Thiourea | Pyrimidine | Biginelli-like Reaction |
| Guanidine | 2-Aminopyrimidine | - |
| An aldehyde and ammonia/ammonium acetate | Pyridine | Hantzsch Pyridine Synthesis |
| Enamines | Pyridine | - |
Derivatization Strategies Involving the Difluoromethoxy-Substituted Phenyl Group
The difluoromethoxy-substituted phenyl group in this compound offers further opportunities for derivatization, allowing for the modification of the aromatic core of the molecule. The electronic properties of the difluoromethoxy group play a crucial role in directing these transformations.
Reactions Modifying the Aromatic Ring System
The aromatic ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, depending on the reaction conditions and the nature of the attacking reagent.
Electrophilic Aromatic Substitution: The difluoromethoxy group is generally considered to be a moderately electron-withdrawing and ortho-, para-directing group. The electron-withdrawing nature arises from the inductive effect of the two fluorine atoms. However, the lone pairs on the oxygen atom can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions. Given that the starting material already has a substituent at the 2-position (the oxopropanenitrile chain), electrophilic substitution would be expected to occur at the positions ortho and para to the difluoromethoxy group. However, the existing side chain might exert some steric hindrance.
Nucleophilic Aromatic Substitution: Aromatic rings that are substituted with electron-withdrawing groups are more susceptible to nucleophilic aromatic substitution (SNA_r). The difluoromethoxy group, being electron-withdrawing, can facilitate the attack of nucleophiles on the aromatic ring, particularly if a good leaving group is also present on the ring.
Influence of the Difluoromethoxy Moiety on Reaction Selectivity and Rate
The difluoromethoxy group significantly influences the reactivity of the phenyl ring. Its electronic effects can be quantified using Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent and its effect on the reaction rate and equilibrium. The difluoromethoxy group has positive Hammett constants, indicating its electron-withdrawing character through both inductive (σI) and resonance (σR) effects.
| Substituent | σI (Inductive Effect) | σR (Resonance Effect) |
|---|---|---|
| OCHF2 | 0.22 | 0.07 |
Hammett constants for the difluoromethoxy group.
The moderately electron-withdrawing nature of the difluoromethoxy group deactivates the aromatic ring towards electrophilic attack compared to an unsubstituted benzene (B151609) ring. However, its resonance effect directs incoming electrophiles to the ortho and para positions. The rate of electrophilic substitution will be slower than that of benzene.
Conversely, for nucleophilic aromatic substitution, the electron-withdrawing nature of the difluoromethoxy group accelerates the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. This stabilization is more effective when the group is positioned ortho or para to the site of nucleophilic attack.
Applications of 3 2 Difluoromethoxy Phenyl 3 Oxopropanenitrile As a Synthetic Building Block
Utility in the Construction of Diverse Organic Scaffolds
The unique structural features of 3-[2-(difluoromethoxy)phenyl]-3-oxopropanenitrile make it an excellent starting material for the construction of a wide array of organic scaffolds. The presence of the ketone, nitrile, and an activated methylene (B1212753) group allows for a variety of chemical transformations, leading to the formation of diverse molecular architectures.
The reactivity of the β-ketonitrile moiety allows it to participate in various condensation and cyclization reactions. For instance, the active methylene group can be readily deprotonated to form a nucleophilic carbanion, which can then react with a range of electrophiles. This reactivity is fundamental to the construction of more complex carbon skeletons.
Below is a table summarizing potential transformations of this compound to form different organic scaffolds.
| Starting Material | Reagent/Reaction Condition | Resulting Scaffold |
| This compound | Alkyl halide, Base | α-Alkylated β-ketonitrile |
| This compound | Aryl diazonium salt | Arylhydrazone derivative |
| This compound | Michael acceptor (e.g., α,β-unsaturated ketone) | Michael adduct |
This table illustrates the potential synthetic utility of this compound in generating diverse organic structures based on the known reactivity of β-ketonitriles.
Role in the Synthesis of Complex Heterocyclic Compounds
One of the most significant applications of β-ketonitriles, including this compound, is in the synthesis of heterocyclic compounds. The multifunctional nature of this building block allows it to act as a key precursor in various multicomponent reactions and cyclocondensation reactions, leading to the formation of a wide range of heterocyclic systems such as pyrazoles, pyrimidines, and pyridines.
For example, the reaction of this compound with hydrazine (B178648) derivatives can yield substituted pyrazoles. Similarly, condensation with amidines or urea (B33335) can lead to the formation of pyrimidine (B1678525) rings. The Hantzsch pyridine (B92270) synthesis, a well-known multicomponent reaction, can also potentially utilize this compound to produce dihydropyridine derivatives, which can be subsequently oxidized to pyridines. wikipedia.orgchemtube3d.comorganic-chemistry.org
The following table outlines some of the potential heterocyclic systems that can be synthesized from this compound.
| Heterocyclic System | Key Reagents | General Reaction Name |
| Pyrazole | Hydrazine or substituted hydrazines | Knorr Pyrazole Synthesis |
| Pyrimidine | Urea, Thiourea (B124793), or Guanidine | Biginelli Reaction or similar cyclocondensations wikipedia.org |
| Pyridine | Aldehyde, β-ketoester/nitrile, Ammonia (B1221849) source | Hantzsch Pyridine Synthesis wikipedia.orgchemtube3d.comorganic-chemistry.org |
| Thiophene (B33073) | Elemental sulfur, Amine/Base | Gewald Aminothiophene Synthesis organic-chemistry.orgwikipedia.org |
This table demonstrates the potential of this compound as a precursor for various significant heterocyclic scaffolds through established synthetic methodologies.
Application in Combinatorial Chemical Synthesis for Structural Diversity
Combinatorial chemistry is a powerful tool for the rapid synthesis of large libraries of compounds for screening in drug discovery and materials science. The suitability of a building block for combinatorial synthesis depends on its reactivity and the ability to introduce diversity at various points in its structure. This compound is a promising candidate for such applications.
Its ability to participate in multicomponent reactions, such as the Biginelli and Hantzsch syntheses, is particularly advantageous for combinatorial library generation. wikipedia.orgwikipedia.org In these reactions, multiple starting materials are combined in a single step to produce a complex product. By varying the components reacting with this compound, a diverse library of related compounds can be efficiently generated. For example, in a Hantzsch-type synthesis, varying the aldehyde component would lead to a library of dihydropyridines with different substituents.
The following table illustrates a hypothetical combinatorial synthesis approach using this compound.
| Library Scaffold | Variable Component 1 | Variable Component 2 |
| Dihydropyridine | Aromatic Aldehydes (R-CHO) | β-dicarbonyl compound |
| Pyrimidine | Amidines (R-C(=NH)NH2) | N/A |
This table provides a conceptual framework for how this compound could be employed in combinatorial synthesis to generate libraries of structurally diverse heterocyclic compounds.
Contributions to Novel Material Science Precursor Development
The unique electronic properties imparted by the difluoromethoxy group make this compound an interesting precursor for the development of novel materials. Fluorinated organic compounds are increasingly being investigated for applications in materials science, including liquid crystals, organic light-emitting diodes (OLEDs), and polymers with special properties.
The heterocyclic scaffolds that can be synthesized from this building block, such as pyridines and pyrimidines, are themselves important components in many functional materials. The incorporation of the 2-(difluoromethoxy)phenyl moiety can influence the electronic properties, thermal stability, and intermolecular interactions of the resulting materials. For instance, the strong electronegativity of the fluorine atoms can modulate the electron density within the aromatic systems, potentially leading to materials with desirable optical or electronic characteristics.
While specific applications in material science for this exact compound are not yet widely documented, its potential as a precursor is rooted in the known properties of fluorinated organic molecules and the versatility of the β-ketonitrile functional group in organic synthesis.
Theoretical and Computational Studies on 3 2 Difluoromethoxy Phenyl 3 Oxopropanenitrile
Quantum Chemical Investigations of Molecular Structure and Conformation
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure and conformational landscape of 3-[2-(difluoromethoxy)phenyl]-3-oxopropanenitrile. These studies reveal the molecule's preferred spatial arrangement, which is governed by a delicate balance of steric and electronic interactions. The geometry is largely defined by the dihedral angles between the phenyl ring, the oxopropanenitrile chain, and the difluoromethoxy group.
Electronic Property Characterization and Substituent Effects of the Difluoromethoxy Group
The difluoromethoxy group (-OCF₂H) at the ortho position of the phenyl ring exerts a significant influence on the electronic properties of this compound. This influence is a combination of inductive and resonance effects, which can be quantified and understood through theoretical calculations.
The electronic effect of the difluoromethoxy group can be characterized using Hammett constants (σ). These constants provide a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent. The difluoromethoxy group is known to be a moderate electron-withdrawing group. This is due to the strong inductive effect (-I) of the two highly electronegative fluorine atoms, which pull electron density away from the phenyl ring.
While a direct experimental determination of the Hammett constant for the 2-(difluoromethoxy)phenyl substituent in this specific molecule is not widely reported, theoretical calculations based on similar aromatic compounds provide valuable insights. For the related difluoromethoxy group (CF₂OCH₃), the Hammett constants indicate it acts as a moderate electron acceptor through both inductive and resonance effects. researchgate.net A comparison with similar groups suggests its electronic effect lies between that of a difluoromethyl (CHF₂) and a trifluoromethyl (CF₃) group. researchgate.net
| Substituent Group | σ (para) | σ (meta) |
|---|---|---|
| -OCHF₂ | 0.24 | 0.33 |
| -CF₃ | 0.54 | 0.43 |
| -CHF₂ | 0.32 | 0.33 |
Note: The table presents representative Hammett constants for related substituents to illustrate the electron-withdrawing nature of fluorinated alkoxy groups.
The electron-withdrawing nature of the difluoromethoxy group has profound implications for the reactivity of this compound. By reducing the electron density of the phenyl ring, it deactivates the ring towards electrophilic aromatic substitution. Conversely, it makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Computational studies mapping the electrostatic potential surface of the molecule visually confirm this electronic distribution. Regions of high positive potential (electron deficiency) are localized around the carbonyl carbon and the hydrogen of the difluoromethoxy group, while negative potential (electron richness) is concentrated on the oxygen and nitrogen atoms. This charge distribution is a key predictor of the molecule's reactive sites.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling provides a powerful tool to explore the potential reaction mechanisms involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways, as well as the structures and energies of intermediates and transition states.
For instance, in a hypothetical nucleophilic addition to the carbonyl group, computational models can predict the trajectory of the incoming nucleophile and the geometry of the tetrahedral intermediate. The activation energy for this step can be calculated, providing a quantitative measure of the reaction rate. Similarly, for reactions involving the nitrile group or the aromatic ring, computational chemistry can elucidate the step-by-step mechanism and the energetic barriers involved. These theoretical investigations are invaluable for understanding and predicting the chemical behavior of the molecule in various reaction conditions.
Conformational Analysis and Intermolecular Interactions
A detailed conformational analysis reveals the existence of several low-energy conformers for this compound. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics based on their calculated free energies. The interplay between different conformers is important, as the reactivity and physical properties of the compound can be an average over the conformational ensemble.
Emerging Research Directions and Future Perspectives for 3 2 Difluoromethoxy Phenyl 3 Oxopropanenitrile
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 3-[2-(Difluoromethoxy)phenyl]-3-oxopropanenitrile will likely focus on improving efficiency, safety, and environmental impact. Current synthetic approaches often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. The development of more sustainable routes is a key area for future research.
One promising direction is the application of visible-light photoredox catalysis for the introduction of the difluoromethoxy group. nih.gov This methodology offers a milder and more efficient alternative to traditional fluorination techniques, which often require harsh conditions. nih.gov Research in this area could focus on the direct C-H difluoromethoxylation of a suitable precursor, thereby reducing the number of synthetic steps.
Another avenue for development is the use of greener solvents and reagents. The principles of green chemistry aim to reduce the environmental footprint of chemical processes. sigmaaldrich.comepa.gov For the synthesis of this compound, this could involve replacing traditional organic solvents with more environmentally benign alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources. sigmaaldrich.com
The table below outlines potential sustainable synthetic strategies that could be explored.
| Synthetic Strategy | Key Features | Potential Advantages |
| Photoredox Catalysis | Visible-light mediated C-H difluoromethoxylation. | Milder reaction conditions, higher functional group tolerance, potential for late-stage functionalization. |
| One-Pot Synthesis | Combining multiple reaction steps into a single operation. | Reduced solvent usage, lower energy consumption, improved time efficiency. |
| Bio-catalysis | Utilization of enzymes for key transformations. | High selectivity, mild reaction conditions, use of renewable resources. |
| Mechanochemistry | Solvent-free or low-solvent reactions induced by mechanical force. | Reduced solvent waste, potential for accessing novel reactivity. |
Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations
The unique combination of a β-ketonitrile and a difluoromethoxyphenyl group in this compound suggests a wide range of potential chemical transformations that remain to be explored. The β-ketonitrile moiety is a versatile synthetic handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.
Future research could focus on the development of novel catalytic transformations that exploit the reactivity of this functional group. For instance, asymmetric catalysis could be employed to introduce chirality, leading to the synthesis of enantiomerically enriched derivatives with potential applications in pharmaceuticals. The exploration of transition-metal-catalyzed cross-coupling reactions at the nitrile or ketone functionalities could also open up new avenues for molecular diversification.
The difluoromethoxy group, while often considered relatively inert, can influence the electronic properties of the aromatic ring, potentially modulating its reactivity in electrophilic aromatic substitution reactions. A systematic study of its directing effects and reactivity under various catalytic conditions would be highly valuable.
The following table summarizes potential areas of reactivity to be explored.
| Functional Group | Potential Transformation | Catalytic System | Potential Outcome |
| β-Ketonitrile | Asymmetric Hydrogenation | Chiral Ruthenium or Rhodium Catalysts | Enantiomerically enriched β-hydroxynitriles |
| β-Ketonitrile | Decarbonylative Coupling | Palladium or Nickel Catalysts | Novel biaryl or vinyl compounds |
| Nitrile Group | Hydrolysis or Reduction | Acid/Base or Metal Hydrides | Carboxylic acids or primary amines |
| Phenyl Ring | C-H Functionalization | Palladium, Rhodium, or Iridium Catalysts | Site-selective introduction of new functional groups |
Integration into Advanced Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry)
The integration of the synthesis of this compound into advanced synthetic methodologies such as flow chemistry and green chemistry presents a significant opportunity for process optimization and intensification. researchgate.netresearchgate.net
Flow chemistry, the continuous processing of chemical reactions in a reactor, offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. d-nb.infoeuropa.eu The synthesis of this compound could be adapted to a flow process, which would be particularly beneficial for any exothermic or hazardous steps. d-nb.info
The principles of green chemistry, which focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are also highly relevant. epa.govresearchgate.net The application of green chemistry to the synthesis of this compound could involve the use of renewable feedstocks, the minimization of waste through atom-economical reactions, and the use of safer solvents and reaction conditions. epa.gov
The table below outlines how advanced synthetic methodologies could be applied.
| Methodology | Application to Synthesis | Key Benefits |
| Flow Chemistry | Continuous synthesis in a microreactor or packed-bed reactor. | Improved safety, enhanced reaction control, facile scale-up, potential for in-line purification. researchgate.netd-nb.info |
| Green Chemistry | Use of bio-based solvents, catalytic reagents, and energy-efficient processes. | Reduced environmental impact, improved process safety, potential for cost savings. researchgate.netresearchgate.net |
| Automated Synthesis | Robotic platforms for reaction screening and optimization. | High-throughput experimentation, rapid identification of optimal reaction conditions. |
Potential for Rational Design in Chemical Synthesis and Material Applications
The structure of this compound offers significant potential for rational design in both chemical synthesis and materials science. The difluoromethoxy group can act as a lipophilic hydrogen bond donor and can influence the conformational preferences of the molecule, properties that are highly sought after in drug design.
In chemical synthesis, this compound can serve as a versatile building block. The β-ketonitrile functionality can be used to construct a variety of heterocyclic systems, which are prevalent in many biologically active molecules. The difluoromethoxyphenyl moiety can be further functionalized to modulate the properties of the final products.
In materials science, the incorporation of the difluoromethoxy group can impart desirable properties such as increased thermal stability and altered electronic characteristics. This makes this compound a potential precursor for the synthesis of novel liquid crystals, polymers, or organic electronic materials.
The following table highlights potential areas for rational design.
| Application Area | Design Strategy | Target Properties | Potential End-Use |
| Medicinal Chemistry | Modification of the phenyl ring and nitrile group. | Improved metabolic stability, enhanced binding affinity to biological targets. | Novel therapeutic agents. |
| Agrochemicals | Synthesis of derivatives with varying substitution patterns. | Increased pesticidal or herbicidal activity, improved environmental profile. | New crop protection agents. |
| Materials Science | Polymerization or incorporation into larger molecular frameworks. | Enhanced thermal stability, tailored optical or electronic properties. | Advanced polymers, organic light-emitting diodes (OLEDs). |
Q & A
Q. What are the common synthetic routes for preparing 3-[2-(Difluoromethoxy)phenyl]-3-oxopropanenitrile, and what key intermediates are involved?
The compound is typically synthesized via a two-step process:
- Bromination : Acetophenone derivatives (e.g., 1-(substituted phenyl)ethan-1-one) are brominated to yield 2-bromo-1-(substituted phenyl)ethan-1-ones.
- Cyanation : The brominated intermediate undergoes cyanation using sodium cyanide or similar reagents in polar solvents like ethanol under reflux conditions . Key intermediates include 2-bromo-1-(2-(difluoromethoxy)phenyl)ethan-1-one and its cyanation product.
Q. What spectroscopic techniques are employed for characterizing this compound, and what spectral features are indicative of its structure?
- NMR Spectroscopy : The nitrile group (C≡N) appears as a singlet near δ 3.5–4.0 ppm (¹H NMR) and δ 115–120 ppm (¹³C NMR). The difluoromethoxy group (-OCF₂H) shows distinct ¹⁹F NMR signals between δ -55 to -60 ppm .
- IR Spectroscopy : A strong absorption band at ~2250 cm⁻¹ confirms the nitrile group, while carbonyl (C=O) stretches appear near 1700 cm⁻¹ .
Q. What are the recommended storage conditions and handling protocols for 3-oxopropanenitrile derivatives to ensure stability?
Store at 0–6°C in airtight containers under inert gas (e.g., N₂ or Ar) to prevent hydrolysis of the nitrile group. Use personal protective equipment (PPE) including nitrile gloves and fume hoods due to potential toxicity .
Advanced Research Questions
Q. How does the introduction of a difluoromethoxy substituent influence the electronic and steric properties of 3-oxopropanenitrile derivatives?
The difluoromethoxy group (-OCF₂H) is electron-withdrawing due to the inductive effect of fluorine, reducing electron density on the aromatic ring. This enhances electrophilicity of the carbonyl group, facilitating nucleophilic attacks in reactions. Steric effects are minimal, as the substituent is relatively compact, allowing for unhindered π-stacking in biological systems .
Q. What strategies can resolve discrepancies in biological activity data for this compound across different assays?
- Assay Optimization : Validate enzyme inhibition (e.g., tubulin polymerization or farnesyltransferase) using standardized protocols (e.g., fixed substrate concentrations and pH).
- Control Experiments : Include positive controls (e.g., paclitaxel for tubulin) and assess compound stability under assay conditions.
- Data Normalization : Use relative activity metrics (e.g., IC₅₀ ratios) to account for variability in cell lines or enzyme batches .
Q. How can computational chemistry predict the binding modes of this compound with biological targets like tubulin?
- Molecular Docking : Simulate interactions between the nitrile/carbonyl groups and tubulin’s colchicine-binding site, focusing on hydrogen bonds with β-tubulin residues (e.g., Thr179, Asn258).
- MD Simulations : Assess binding stability over time, particularly the role of the difluoromethoxy group in hydrophobic interactions .
Q. What are critical considerations in designing analogues to enhance selectivity for kinase isoforms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
